Ac-Gly-BoroPro

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

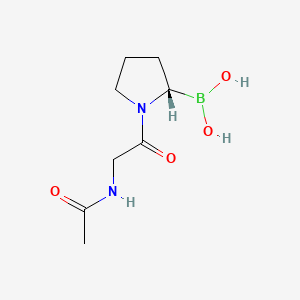

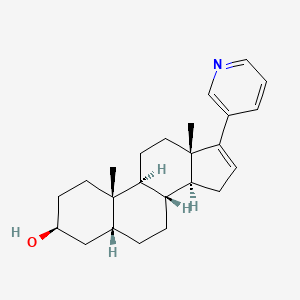

Ac-Gly-BoroPro is a selective inhibitor of Fibroblast Activation Protein (FAP) with a Ki of 23 nM . FAP has been implicated in cancer, but its specific role remains elusive because inhibitors that distinguish FAP from other prolyl peptidases like dipeptidyl peptidase-4 (DPP-4) have not been developed .

Synthesis Analysis

The compound Ac-Gly-prolineboronic acid was synthesized and tested as a potential FAP inhibitor . The N-acyl-linkage in Ac-Gly-BoroPro blocks the N terminus of the inhibitor, making it less nucleophilic and therefore unlikely to cyclize .Molecular Structure Analysis

The molecular structure of Ac-Gly-BoroPro is characterized by an N-acyl-linkage that blocks the N terminus of the inhibitor .Chemical Reactions Analysis

Ac-Gly-BoroPro selectively inhibits FAP relative to other prolyl peptidases . FAP reacts readily with submicromolar concentrations of Ac-Gly-BoroPro, reaching steady state inhibition levels rapidly .Physical And Chemical Properties Analysis

The molecular formula of Ac-Gly-BoroPro is C8H15BN2O4 and its molecular weight is 214.03 . It is a white to off-white solid .Scientific Research Applications

Inhibition of Prolyl Peptidases : Ac-Gly-BoroPro derivatives have shown low nanomolar inhibitory activity against fibroblast activation protein (FAP) and prolyl oligopeptidase (POP), with selectivity against dipeptidyl peptidase-4 (DPP4) (Tran et al., 2007).

Antihyperglycemic and Anticancer Activity : Val-boroPro, a related compound, exhibits antihyperglycemic activity due to inhibition of DPPIV and has demonstrated anticancer activity. This research also noted the potential of creating prodrugs with unique properties for selective in vivo targeting (Poplawski et al., 2011).

Seed Composition and Nitrogen Metabolism : A study involving glyphosate-boron application on soybean showed that it altered seed composition, nitrogen metabolism, and boron status in leaves and seed, suggesting implications for agricultural practices (Bellaloui et al., 2009).

Effects on Hepatic Tissue : Glyphosate exposure influenced hepatic melanomacrophages and erythrocyte nuclear abnormalities in anurans, indicating that glyphosate can interfere with hepatic metabolism and may serve as a morphological response to environmental stressors (Pérez-Iglesias et al., 2016).

Inhibition of Dipeptidyl Peptidase IV : Studies on prolineboronic acid (boroPro) containing dipeptides revealed their inhibitory activity on dipeptidyl peptidase IV (DPPIV), with implications for targeting specific proteases in therapeutic applications (Coutts et al., 1996).

Pyroptosis in Monocytes and Macrophages : Val-boroPro, through inhibition of DPP8 and DPP9, activates pro-caspase-1 inducing pyroptosis in monocytes and macrophages, which is a significant finding for understanding immune system activation and potential cancer treatments (Okondo et al., 2017).

Activation of the Nlrp1b Inflammasome : Val-boroPro, by inhibiting Dpp8/9, activates the Nlrp1b inflammasome, which mediates pyroptosis. This provides insights into a mechanism for activating an innate immune pattern recognition receptor (Okondo et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZISWTWURDGU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Gly-BoroPro | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)